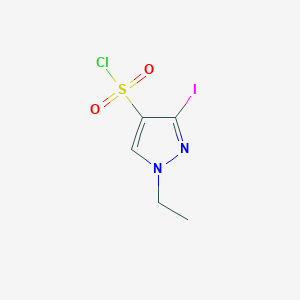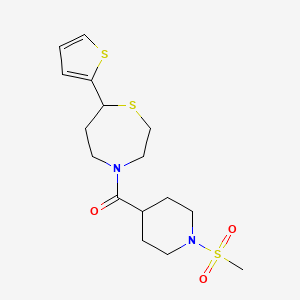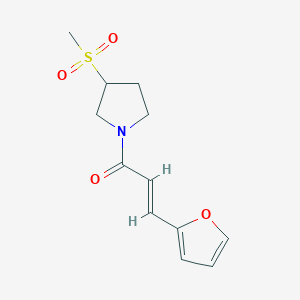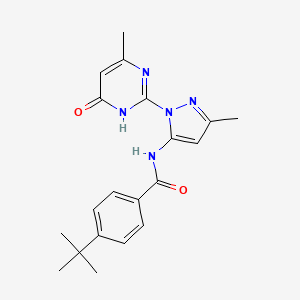
1-Ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . Yet another method involves a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .Scientific Research Applications
Catalysis in Chemical Reactions
1-Ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride has been studied for its role in catalysis and synthesis reactions. For instance, a related compound, 1-sulfopyridinium chloride, has been synthesized and characterized, demonstrating its efficacy as a homogeneous and reusable catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).
Synthesis of Heterocyclic Compounds
Research has also delved into the synthesis of sulfonylated 4-amino-1H-pyrazoles with various substituents. This work demonstrates the flexibility of pyrazole-based compounds in creating new chemical entities with potential applications across various fields (Povarov et al., 2017).
Development of Medicinal Chemistry
The compound and its derivatives have been integral in the development of medicinal chemistry. A study highlighted the synthesis of diverse pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde, showcasing a method that allows for the multi-gram synthesis of various sulfonyl chlorides, which are crucial in pharmaceutical research (Sokolyuk et al., 2015).
Advanced Organic Synthesis Techniques
The compound's role extends to advanced organic synthesis techniques. For instance, the synthesis of multisubstituted 4-sulfonyl-1H-pyrazole involves novel transformations such as allenic sulfonamide formation and 1,3-sulfonyl shift, demonstrating the compound's versatility in complex chemical processes (Zhu et al., 2013).
Environmental Studies
Additionally, derivatives of 1-Ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride have been used in environmental studies. For example, the degradation behavior of pyrazosulfuron-ethyl, a herbicide related to the compound , was studied in water across different pH levels, offering insights into the environmental impact and stability of sulfonylurea-based herbicides (Singh & Singh, 2013).
Future Directions
The future directions in the field of pyrazole synthesis involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
properties
IUPAC Name |
1-ethyl-3-iodopyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-2-9-3-4(5(7)8-9)12(6,10)11/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVHGYGYKWSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2447602.png)

![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2447605.png)
![(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2447608.png)






![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)
![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)

